1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine
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Overview
Description
1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides .
Scientific Research Applications
1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways .
Comparison with Similar Compounds
- 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
- 1-Ethyl-1H-1,2,4-triazol-5-amine
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: Compared to its similar compounds, 1-(5-Ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine exhibits unique properties due to the presence of the ethyl group at the 5-position of the triazole ring.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10) |
InChI Key |
JYXQLWGUUVLZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C(C)N |
Origin of Product |
United States |
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